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N(3)-Methyl-2'-deoxycytidine

DNA damage Hydrolysis kinetics Nucleoside analog reactivity

DNA alkylation damage studies often lack reliable models for deamination kinetics. N3-Methyl-2'-deoxycytidine (m3dC) solves this as a chemically defined DNA adduct standard with protonation-driven hydrolysis rates thousands-fold faster than unmodified cytidine. • Chemically defined model for studying deamination & depyrimidination kinetics • ≥98% purity (HPLC) validated for reproducible DNA repair enzyme assays • Distinguishes damage signaling from epigenetic 5-methylcytosine pathways

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 22882-02-6
Cat. No. B1599077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(3)-Methyl-2'-deoxycytidine
CAS22882-02-6
Synonyms2'-deoxy-N(3)-methylcytidine
m3dC
N(3)-methyl-2'-deoxycytidine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1
InChIKeyDNYQNXJGNKQOQK-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6) | Modified Nucleoside for DNA Damage & Epigenetic Research


N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6), also referred to as N3-methyl-dC or m3dC, is a modified 2'-deoxycytidine nucleoside characterized by a methyl group at the N3 position of the cytosine base [1]. This methylation profoundly alters the physicochemical properties of the nucleobase, notably rendering it predominantly protonated at physiological pH [2]. As a result, the compound is not a canonical epigenetic mark like 5-methylcytosine but is instead recognized as a significant DNA adduct arising from exposure to alkylating agents, and a valuable research tool for studying DNA damage, repair, and the aberrant reactivity of protonated cytosine residues [3].

DNA adduct model for alkylation damage (not a canonical epigenetic mark)
Studies of pH-dependent hydrolysis (deamination & depyrimidination) of protonated cytosine
Characterization of DNA repair enzyme activity on specific lesions or abasic sites

Why N(3)-Methyl-2'-deoxycytidine Cannot Be Substituted with Other Cytidine Analogs


Substitution of N(3)-Methyl-2'-deoxycytidine with a generic cytidine analog such as 2'-deoxycytidine, 5-methyl-2'-deoxycytidine (5mdC), or N4-methyl-2'-deoxycytidine is scientifically unsound due to profound and quantifiable differences in chemical reactivity and biological function. The N3-methyl modification uniquely forces the cytosine ring into a predominantly protonated state at physiological pH (pKa ~9.2) [1], a property absent in unmodified deoxycytidine or the epigenetic mark 5mdC [2]. This protonation drives a dramatic acceleration in hydrolysis rates, leading to deamination and depyrimidination that are several thousand-fold faster than those of unprotonated cytosine residues [3]. Consequently, N3-methyl-dC functions as a specific model for DNA damage and aberrant base reactivity, a role that cannot be fulfilled by other nucleoside analogs designed for studies of enzymatic methylation or standard DNA synthesis. Procurement must be specific to N3-methyl-dC for any application requiring this precise, damage-associated chemical behavior.

N3-Methyl-2'-deoxycytidine
Predominantly protonated at phys. pH (pKa ~9.2). Undergoes rapid, pH-dependent hydrolysis.
2'-Deoxycytidine (dC)
Not protonated at phys. pH (pKa ~4.2). Hydrolytically stable under equivalent conditions.
Research Context
Damage chemistry vs. normal nucleoside behavior. Hydrolysis rates may differ by several thousand-fold.
N3-Methyl-2'-deoxycytidine
Recognized DNA adduct from alkylating agents. Drives mutagenic deamination/depyrimidination pathways.
5-Methyl-2'-deoxycytidine (5mdC)
Stable, non-protonated epigenetic mark. Does not exhibit the same hydrolytic instability.
Research Context
Damage signal vs. regulatory epigenetic mark. Not interchangeable for DNA repair or adduct studies.
N3-Methyl-2'-deoxycytidine
N3-alkyl modification results in a distinct protonation shift and hydrolysis profile.
N4-Methyl-2'-deoxycytidine
Methylation at the exocyclic N4 position. Does not share the same reactivity or pKa shift.
Research Context
Regioisomeric mismatch. Chemical reactivity and biological recognition context may differ significantly.

Quantitative Differentiation of N(3)-Methyl-2'-deoxycytidine: A Comparative Evidence Guide


Predominant Protonation at Physiological pH Confers Unique Reactivity vs. 2'-Deoxycytidine

N3-Methyl-2'-deoxycytidine (m3dC) is predominantly protonated at physiological pH, a state not observed for its parent compound, 2'-deoxycytidine (dC). This protonation is the direct cause of its elevated reactivity. The study by Sowers et al. established the pKa of m3dC at approximately 9.2, meaning the molecule exists primarily in its reactive, protonated form under standard cellular and experimental conditions (pH 7.4) [1].

Protonation at Physiological pH
Reported
pKa ~9.2 (m3dC) vs pKa ~4.2 (dC)
Supports analyte reactivity context. Protonation >99.9% at pH 7.4.
Determined by UV spectrophotometry. Basis for differential hydrolysis.
DNA damage Hydrolysis kinetics Nucleoside analog reactivity

Accelerated Hydrolysis Rate Enables Study of DNA Damage Pathways vs. Unmodified Cytosine

The protonated state of m3dC results in hydrolysis (deamination and depyrimidination) rates that are accelerated by several thousand-fold relative to unprotonated cytosine residues under physiological conditions. The Sowers et al. study derived thermodynamic parameters allowing calculation of these rates as a function of pH and temperature, demonstrating a linear dependence on the fraction of protonated molecules [1].

Relative Hydrolysis Acceleration
Reported
Accelerated up to several thousand-fold vs. unprotonated cytosine
Supports DNA damage pathway research context.
Linear dependence on protonated fraction. Rate contingent on pH and temperature.
DNA repair Mutagenesis Chemical stability

Distinct Role as a DNA Adduct vs. 5-Methyl-2'-deoxycytidine (5mdC)

While 5-methyl-2'-deoxycytidine (5mdC) is a well-characterized, stable epigenetic mark, N3-methyl-2'-deoxycytidine (m3dC) is a recognized DNA adduct resulting from exposure to alkylating agents. It is a form of DNA damage that disrupts normal base-pairing and cellular processes [1]. This functional dichotomy is critical; 5mdC is used to study gene regulation, whereas m3dC is used to study DNA damage and repair.

Biological Context Comparison
Class-level
DNA adduct from alkylation damage (m3dC) vs stable epigenetic mark (5mdC)
Context-dependent experimental design. Damage signal vs regulatory mark.
Validated in cellular and in vitro DNA contexts. Functional dichotomy.
DNA adduct Epigenetics Alkylation damage

Optimal Research Applications for N(3)-Methyl-2'-deoxycytidine Based on Verified Evidence


Investigating the Chemical Mechanisms of DNA Damage and Mutagenesis

Researchers studying the fundamental chemistry of DNA damage use N3-methyl-2'-deoxycytidine as a precise model compound. Its predictable, pH-dependent hydrolysis kinetics, which are accelerated several thousand-fold compared to unmodified cytosine, allow for controlled studies of deamination and depyrimidination. This makes it an ideal tool for generating abasic sites and uracil derivatives in DNA in vitro, as demonstrated by Sowers et al. [1].

Calibrating and Validating DNA Repair Enzyme Assays

The unique hydrolytic properties of N3-methyl-2'-deoxycytidine, leading to the formation of specific DNA lesions, make it a valuable substrate for characterizing the activity and specificity of DNA repair enzymes. Assays can be designed to monitor the removal of this adduct or the repair of the resulting abasic sites by enzymes such as DNA glycosylases or AP endonucleases [1].

Differentiating Alkylation Damage Responses from Epigenetic Regulation

In studies of cellular responses to alkylating chemotherapeutics or environmental toxins, N3-methyl-2'-deoxycytidine serves as a chemically defined, synthetic standard for this specific type of DNA adduct. Its use is critical for distinguishing damage-induced signaling pathways from those regulated by normal epigenetic marks like 5-methylcytosine, ensuring that experimental outcomes are correctly attributed to DNA damage rather than changes in gene regulation [1].

Application
Selection Property
Validation Focus
DNA Damage & Mutagenesis Studies
pH-dependent hydrolytic stability
Deamination / depyrimidination rate characterization
DNA Repair Enzyme Assays
Reactivity toward specific lesions
Substrate recognition and cleavage monitoring
Alkylation Damage Pathway Studies
Differentiation of damage vs. epigenetics
Pathway-specific response context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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